molecular formula C8H4BrClN2 B1520619 7-Bromo-2-chloroquinazoline CAS No. 953039-66-2

7-Bromo-2-chloroquinazoline

Cat. No.: B1520619
CAS No.: 953039-66-2
M. Wt: 243.49 g/mol
InChI Key: LEVIQMAFISIVMA-UHFFFAOYSA-N
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Description

Significance of the Quinazoline Scaffold in Heterocyclic Chemistry and Drug Discovery

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in the fields of heterocyclic chemistry and medicinal chemistry. arabjchem.orgresearchgate.netresearchgate.net This structural motif is prevalent in over 200 naturally occurring alkaloids and serves as a versatile framework for the synthesis of a myriad of derivatives. arabjchem.org The significance of quinazolines stems from their broad and potent biological activities, which has led to their classification as "privileged structures" in drug discovery. researchgate.netnih.gov

Quinazoline derivatives have been shown to exhibit a wide array of pharmacological properties, including:

Anticancer arabjchem.orgresearchgate.netresearchgate.net

Antihypertensive researchgate.netresearchgate.net

Antibacterial arabjchem.orgresearchgate.netresearchgate.net

Antifungal arabjchem.orgresearchgate.net

Anti-inflammatory arabjchem.orgresearchgate.netresearchgate.net

Antiviral arabjchem.org

Antimalarial arabjchem.orgresearchgate.net

Anticonvulsant researchgate.net

The therapeutic importance of the quinazoline nucleus is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate this scaffold. arabjchem.org Notably, several kinase inhibitors used in cancer therapy, such as Gefitinib, Erlotinib, Lapatinib, and Afatinib, are based on the quinazoline framework. arabjchem.orgscielo.br These drugs have demonstrated clinical efficacy in treating various cancers, including lung and breast cancer. scielo.br Beyond oncology, quinazoline derivatives like Prazosin are utilized as antihypertensive agents. researchgate.net The structural versatility of the quinazoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile and the development of new therapeutic agents. ijpsjournal.comnih.gov

Role of Halogenation in Modulating the Reactivity and Pharmacological Profile of Quinazoline Derivatives

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of lead compounds. mdpi.com In the context of quinazoline derivatives, halogenation plays a crucial role in altering both the chemical reactivity and the pharmacological profile of the scaffold. nih.govcymitquimica.com

The introduction of halogens can significantly influence a molecule's:

Lipophilicity: Halogens can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. cymitquimica.com

Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron distribution within the quinazoline ring system. mdpi.com This can impact the molecule's ability to interact with biological targets.

Metabolic Stability: The presence of halogens can block sites of metabolism, leading to increased metabolic stability and a longer duration of action. cymitquimica.com

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can enhance binding affinity and selectivity for a specific target.

From a synthetic chemistry perspective, halogenated quinazolines are valuable intermediates. The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions allow for the introduction of a wide range of substituents at specific positions on the quinazoline core, facilitating the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the reactivity of C-X (X = Cl, Br, I) bonds in metal-catalyzed cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, allowing for selective functionalization of polyhalogenated quinazolines. nih.govresearchgate.net However, the specific position of the halogen on the quinazoline ring can influence its reactivity, with the C4-Cl bond often exhibiting enhanced reactivity due to the "α-nitrogen effect". nih.gov

Overview of 7-Bromo-2-chloroquinazoline within the Broader Context of Halogenated Quinazolines

This compound is a dihalogenated quinazoline derivative that serves as a key building block in organic synthesis, particularly in the fields of medicinal and agrochemical chemistry. lookchem.com Its structure features a bromine atom at the 7-position and a chlorine atom at the 2-position of the quinazoline ring. cymitquimica.com This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules. cymitquimica.comlookchem.com

The presence of two different halogen atoms at distinct positions allows for regioselective functionalization. The chlorine atom at the 2-position and the bromine atom at the 7-position offer differential reactivity, enabling chemists to selectively introduce various substituents through cross-coupling reactions. nih.gov This controlled modification is crucial for the rational design of novel compounds with desired biological activities.

Within the broader class of halogenated quinazolines, this compound is a valuable precursor for creating libraries of compounds to be screened for various therapeutic targets. lookchem.combocsci.com Its utility has been demonstrated in the synthesis of potential drug candidates and agrochemicals, such as pesticides and herbicides. lookchem.com The unique electronic and steric properties conferred by the bromo and chloro substituents contribute to its role as a versatile platform for developing new chemical entities. cymitquimica.comlookchem.com

Table of Physicochemical Properties of this compound

PropertyValueReference
CAS Number 953039-66-2 lookchem.combldpharm.comchemadvin.com
Molecular Formula C₈H₄BrClN₂ cymitquimica.comlookchem.comuni.lu
Molecular Weight 243.49 g/mol chemadvin.com
Appearance Light Yellow Solid chemadvin.com
Boiling Point 309.7±24.0 °C (Predicted) chemdad.com
Density 1.762±0.06 g/cm³ chemdad.com
SMILES ClC=1N=CC2=CC=C(Br)C=C2N1 cymitquimica.com
InChI Key LEVIQMAFISIVMA-UHFFFAOYSA-N cymitquimica.com

Properties

IUPAC Name

7-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIQMAFISIVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672195
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-66-2
Record name 7-Bromo-2-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7-bromo-2-chloroquinazoline and Its Structural Analogues

Strategic Approaches to the Construction of the Quinazoline Core

The formation of the fundamental quinazoline ring is the initial critical phase. Various synthetic routes have been developed, ranging from traditional cyclization reactions to more contemporary metal-catalyzed procedures.

Cyclization reactions are a cornerstone of quinazoline synthesis. A prevalent method involves the condensation of anthranilic acid derivatives with acid amides. For instance, heating anthranilic acid with an excess of formamide is a direct route to quinazolin-4(3H)-one. omicsonline.org This method proceeds through an o-amidobenzamide intermediate with the elimination of water. nih.gov

Another key strategy is the reaction of 2-aminobenzonitriles with various reagents. For example, a transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃), which proceeds through an SₙAr reaction followed by intramolecular cyclization to form the quinazolin-4-one ring. nih.gov Additionally, the cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide under basic conditions provides a smooth, room-temperature synthesis of quinazoline-2,4(1H,3H)-diones. rsc.org

Table 1: Examples of Cyclization Reactions for Quinazoline Core Synthesis
Starting MaterialReagents/ConditionsProduct TypeReference
Anthranilic AcidFormamide, 120 °CQuinazolin-4(3H)-one omicsonline.org
ortho-Fluorobenzamides and AmidesCs₂CO₃, DMSO, 135 °CQuinazolin-4-ones nih.gov
tert-Butyl (2-cyanoaryl)carbamatesH₂O₂, Basic conditions, RTQuinazoline-2,4(1H,3H)-diones rsc.org
2-Aminoarylketones and Trialkyl orthoestersAmmonium acetate, Catalyst-freeQuinazoline frameworks frontiersin.org

Transition-metal catalysis has introduced highly efficient and versatile methods for quinazoline synthesis. nih.govmdpi.com These reactions often exhibit high atom economy and tolerate a wide range of functional groups. bohrium.com Catalysts based on copper, palladium, cobalt, iron, and manganese are frequently employed. nih.govnih.gov

Copper-catalyzed reactions are particularly common. For example, CuO nanoparticles have been used for the aerobic oxidative coupling of N-arylamidines with aldehydes or benzyl alcohols to produce quinazolines. nih.gov Similarly, copper(II) chloride can catalyze the reaction of 2-aminobenzoketones, toluene derivatives, and ammonium acetate through the oxidative amination of benzylic C-H bonds followed by intramolecular cyclization. nih.gov

Palladium-catalyzed reactions offer another powerful route. For instance, Pd(OAc)₂ can catalyze the one-pot, three-component reaction of 2-phenyl benzimidazole, anilines, and carbon monoxide to form quinazoline derivatives. mdpi.com Cobalt-catalyzed methods, such as the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles, provide an efficient, ligand-free synthesis of quinazolines. nih.govmdpi.com Iron-catalyzed C(sp³)-H oxidation of 2-alkylamino benzonitriles treated with a Grignard reagent also leads to the formation of the quinazoline ring. nih.gov

Table 2: Metal-Catalyzed Syntheses of the Quinazoline Core
Catalyst SystemReactantsReaction TypeReference
CuO NPs, 1,10-phenanthrolineN-arylamidines, Benzaldehyde/Benzyl alcoholAerobic Oxidative Coupling nih.gov
Co(OAc)₂·4H₂O, t-BuOK2-Aminoaryl alcohols, NitrilesDehydrogenative Cyclization nih.gov
FeCl₂, t-BuOOH2-Alkylamino benzonitriles, Grignard reagentC(sp³)-H Oxidation/Cyclization nih.gov
Pd(OAc)₂2-Phenyl benzimidazole, Anilines, COThree-Component Annulation mdpi.com
Mn(CO)₅Br, Ligand2-Aminobenzyl alcohol, Primary amideTandem Dehydrogenative Annulation nih.gov

Precursor Synthesis and Halogen Introduction Strategies for 7-Bromo-2-chloroquinazoline Derivatives

To synthesize this compound, a precursor bearing a bromine atom at the correct position is required, which is then cyclized and subsequently chlorinated.

The synthesis of 7-bromo-substituted quinazolines typically starts with a brominated anthranilic acid or anthranilamide derivative. A common precursor is 2-amino-5-bromobenzamide. This intermediate can be prepared via the electrophilic bromination of anthranilamide. beilstein-journals.org Reagents such as N-bromosuccinimide (NBS) in acetonitrile at room temperature have been successfully used to furnish 2-amino-5-bromobenzamide in good yield. beilstein-journals.org Another effective method for the bromination of aniline analogs is the use of potassium bromide (KBr) with orthoperiodic acid (H₅IO₆), which provides high yields of the monobrominated product. researchgate.net The combination of DMSO and allyl bromide can also lead to the bromination of aromatic amines. nih.govrsc.org

Table 3: Bromination of Anthranilamide
SubstrateReagentConditionsProductYieldReference
AnthranilamideN-Bromosuccinimide (NBS)Acetonitrile, RT2-Amino-5-bromobenzamide78% beilstein-journals.org
AnthranilamideKBr / H₅IO₆Not specified5-Bromo-2-aminobenzamide85% researchgate.net

Once 2-amino-5-bromobenzamide is obtained, it can be cyclized to form 7-bromoquinazolin-4(3H)-one, the direct precursor to this compound.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline is a crucial step. The hydroxyl group of the lactim tautomer of the quinazolinone is substituted by a chlorine atom. omicsonline.orgnih.gov This transformation is commonly achieved by heating the quinazolin-4(3H)-one derivative with a chlorinating agent. nih.gov

Phosphoryl chloride (POCl₃) is the most frequently used reagent for this purpose. nih.gov Other reagents include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and combinations such as triphenylphosphine with N-chlorosuccinimide or trichloroisocyanuric acid. nih.govresearchgate.net For the synthesis of this compound, 7-bromoquinazolin-4(3H)-one would be treated with one of these chlorinating systems.

Table 4: Common Reagents for Chlorination of Quinazolin-4(3H)-ones
Reagent SystemConditionsKey FeatureReference
Phosphoryl chloride (POCl₃)HeatingStandard and widely used method. nih.gov
Thionyl chloride (SOCl₂), cat. DMFHeatingAlternative to POCl₃. nih.gov
Triphenylphosphine / Trichloroisocyanuric acidNot specifiedHigh yield (89% for 4-chloroquinazoline). nih.govresearchgate.net
Oxalyl chloride, cat. DMFNot specifiedAnother effective chlorination system. nih.gov

The synthesis of quinazolines bearing multiple or mixed halogen atoms is of significant interest for creating structurally diverse molecules. nih.gov These poly-halogenated scaffolds allow for site-selective functionalization through metal-catalyzed cross-coupling reactions. nih.govmdpi.com

For example, 2-aryl-4-chloro-6-iodoquinazolines have been synthesized from 2-amino-5-iodobenzamide. mdpi.com The synthesis involves the cyclocondensation of 2-amino-5-iodobenzamide with a benzaldehyde derivative to form a 2-aryl-6-iodoquinazolin-4(3H)-one, which is then chlorinated at the C4 position using POCl₃. mdpi.com Similarly, 6,7-dihaloquinazoline-4-ol derivatives can be converted to 4-azido-dihaloquinazolines by treatment with thionyl chloride followed by sodium azide, demonstrating the reactivity of these precursors for further modification. researchgate.net These strategies underscore the ability to introduce different halogens onto the quinazoline ring system, which can be selectively addressed in subsequent reactions to build complex molecular architectures. nih.gov

Direct and Indirect Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through multi-step sequences involving the initial formation of a quinazolinone core followed by subsequent halogenation, or through more direct cyclization strategies.

A common and foundational approach to quinazoline synthesis involves the condensation of anthranilic acid derivatives with a one-carbon source, such as formamide. For the synthesis of the 7-bromo substituted core, 2-amino-4-bromobenzoic acid serves as a readily available starting material. The reaction of 2-amino-4-bromobenzoic acid with formamide at elevated temperatures yields 7-bromo-4-quinazolinone. google.com This quinazolinone is a crucial intermediate that can then be subjected to chlorination to introduce the chlorine atom at the 2-position.

The subsequent conversion of the 7-bromo-4-quinazolinone to this compound is typically achieved through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction, often performed at reflux, replaces the hydroxyl group at the 4-position and the oxo group at the 2-position with chlorine atoms, leading to the formation of 7-bromo-2,4-dichloroquinazoline. Subsequent selective reduction or reaction at the more reactive C4 position can then yield the desired this compound.

A similar strategy has been reported for the synthesis of analogous compounds. For instance, the reaction of 4-bromo-2,6-difluorobenzaldehyde with urea, followed by treatment with POCl₃, has been utilized to produce 7-bromo-2-chloro-5-fluoroquinazoline. researchgate.net

Table 1: Synthesis of 7-Bromo-4-quinazolinone

Starting MaterialReagentProductReference
2-Amino-4-bromobenzoic acidFormamide7-Bromo-4-quinazolinone google.com

An alternative and efficient route involves the initial construction of a di-halo quinazoline precursor followed by selective manipulation of the halogen substituents. This pathway often begins with a substituted anthranilic acid which undergoes cyclization and subsequent double halogenation.

For example, the synthesis of 7-bromo-2,4-dichloroquinazoline can be accomplished from 2-amino-4-bromobenzoic acid. This precursor undergoes cyclization and subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the di-chloro derivative. The chlorine atom at the 4-position of the quinazoline ring is known to be more susceptible to nucleophilic substitution than the chlorine at the 2-position. This difference in reactivity allows for the selective replacement of the C4-chloro group.

A specific application of this methodology is seen in the synthesis of N-substituted 7-bromo-2-chloroquinazolin-4-amines. For instance, reacting 7-bromo-2,4-dichloroquinazoline with an amine, such as benzylamine, in the presence of a base, leads to the selective substitution at the C4 position, yielding N-benzyl-7-bromo-2-chloroquinazolin-4-amine. scispace.com This highlights the utility of the sequential halogenation and selective substitution strategy in generating a variety of functionalized this compound analogues.

A related patent describes the conversion of a 6,7-dihaloquinazoline-4-ol derivative into 4-azido-7-bromo-6-chloroquinazoline by treatment with thionyl chloride followed by sodium azide. researchgate.net This further illustrates the principle of sequential functionalization of a pre-formed halogenated quinazoline core.

Table 2: Reactivity of Dihaloquinazolines

SubstrateReactantProductObservationReference
7-Bromo-2,4-dichloroquinazolineBenzylamineN-Benzyl-7-bromo-2-chloroquinazolin-4-amineSelective substitution at C4 scispace.com
6,7-Dihaloquinazoline-4-ol1. Thionyl chloride 2. Sodium azide4-Azido-7-bromo-6-chloroquinazolineSequential functionalization researchgate.net

Modern Catalytic Methods in Quinazoline Synthesis

Modern organic synthesis has increasingly relied on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of halogenated quinazolines and their subsequent functionalization have greatly benefited from these advancements, particularly through the use of palladium and copper catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated quinazolines. The differential reactivity of various halogen substituents on the quinazoline core can be exploited to achieve site-selective modifications. For instance, in di- or tri-halogenated quinazolines, the order of reactivity in palladium-catalyzed couplings generally follows C-I > C-Br > C-Cl. nih.gov However, the C4-Cl bond in quinazolines is highly activated towards nucleophilic substitution and can also participate in palladium-catalyzed reactions.

Research on 2-aryl-4-chloro-6-iodoquinazolines has shown that palladium-catalyzed Sonogashira cross-coupling with terminal alkynes preferentially occurs at the C6-iodo position over the C4-chloro position. mdpi.com This selectivity allows for the sequential functionalization of the quinazoline scaffold. While not the exact target molecule, this provides valuable insight into the predictable reactivity of such systems.

Furthermore, palladium catalysis is instrumental in constructing the quinazoline ring itself. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines. arabjchem.org This method is notable for its tolerance of bromo and iodo groups, making it potentially applicable for the synthesis of precursors to this compound. arabjchem.org

Table 3: Palladium-Catalyzed Reactions on Halogenated Quinazolines

SubstrateReaction TypeCatalyst SystemKey FindingReference
2-Aryl-4-chloro-6-iodoquinazolinesSonogashira CouplingDichlorobis(triphenylphosphine)palladium(II)/CuIPreferential reaction at C-I over C4-Cl mdpi.com
2-Aminobenzonitriles, Aldehydes, Arylboronic acidsThree-component Tandem ReactionPalladium catalystTolerates bromo and iodo groups arabjchem.org

Copper-catalyzed reactions have a long history in the synthesis of nitrogen-containing heterocycles and continue to be developed for the construction of quinazoline derivatives. Copper-mediated one-pot synthesis of quinazolinones has been achieved from 2-bromobenzoic acid and various aldehydes, using aqueous ammonia as the nitrogen source. scispace.com This approach demonstrates the utility of copper in facilitating the key C-N bond formations required for the quinazoline core.

Furthermore, copper-catalyzed domino reactions between 1-(2-halophenyl)methanamines and amidines or imidates have been developed for the synthesis of 2-substituted quinazolines. researchgate.net The use of copper catalysts often provides a more economical alternative to palladium, while still offering high efficiency. For the synthesis of this compound, a copper-catalyzed approach could be envisioned for either the initial ring formation or for subsequent functionalization reactions, such as amination or alkoxylation at the chloro-substituted positions.

A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid lists cuprous chloride, cuprous bromide, or cuprous oxide as potential catalysts, highlighting the role of copper in facilitating such cyclizations. researchgate.net

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize the use of hazardous reagents and solvents and avoid heavy metal catalysts. Several metal-free and environmentally benign approaches for quinazoline synthesis have been reported.

Microwave-assisted organic synthesis has been shown to accelerate the synthesis of quinazolinones, often under solvent-free conditions. nih.gov For example, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate can be efficiently carried out under microwave irradiation to yield quinazolines. nih.gov Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as green reaction media for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net

Iodine-catalyzed reactions represent another metal-free strategy. The reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in the presence of molecular iodine and using oxygen as a benign oxidant can produce quinazolines in good yields. arabjchem.org Furthermore, a four-component reaction for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described under metal-free conditions. rsc.org These methods, while not yet specifically optimized for this compound, offer promising avenues for its synthesis in a more sustainable manner.

Table 4: Green Chemistry Approaches to Quinazoline Synthesis

MethodKey FeatureExample ReactionReference
Microwave-assisted synthesisSolvent-free, rapid2-Aminobenzophenones + aldehydes + ammonium acetate nih.gov
Deep Eutectic Solvents (DES)Biodegradable, low toxicity mediumTwo-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net
Iodine-catalyzed oxidationMetal-free, use of O₂ as oxidant2-Aminobenzaldehydes + benzylamines arabjchem.org
Four-component reactionMetal-free, atom-economicalAnilines + aromatic aldehydes + ammonium iodide rsc.org

Microwave and Ultrasound-Assisted Synthesis for Enhanced Efficiency

Conventional synthetic methods for quinazoline derivatives often necessitate long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation. researchgate.net In contrast, microwave (MW) and ultrasound (US) assisted syntheses offer greener and more efficient alternatives by providing unique mechanisms of energy transfer to the reaction mixture. wiley.comijpbs.com

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. researchgate.netanton-paar.com This localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can also enhance product yields and purity by minimizing the formation of side products. frontiersin.orgnih.govnih.gov

Ultrasound-assisted synthesis, or sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can significantly enhance mass transfer and accelerate chemical reactions. rsc.orgrsc.org

While a specific protocol for the direct synthesis of this compound using these techniques is not extensively documented, the synthesis of structurally similar quinazoline analogues provides a strong basis for the application of these methods. The following sections detail the research findings for the synthesis of various quinazoline derivatives, which can be extrapolated to the synthesis of this compound.

Microwave-Assisted Synthesis of Quinazoline Analogues

The synthesis of various quinazoline derivatives has been successfully achieved using microwave irradiation, demonstrating significant improvements over classical methods. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines has been shown to be highly efficient under microwave irradiation. frontiersin.org

A comparative study highlighted that while conventional heating required 12 hours to achieve a modest yield, microwave-assisted synthesis completed the reaction in just 20 minutes with significantly higher yields. This demonstrates the potential for adapting such methods for the synthesis of derivatives of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline

MethodReaction TimeYield (%)
Conventional Heating12 hours37.3
Microwave Irradiation20 minutes85

Data sourced from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. frontiersin.org

Furthermore, microwave-assisted synthesis has been employed in the preparation of quinazolin-4(3H)-ones. In one-pot syntheses, microwave irradiation has been shown to be a superior heating method, leading to higher yields and shorter reaction times. For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones was achieved in 7-10 minutes under microwave conditions, a significant improvement over conventional methods. sciensage.info

Ultrasound-Assisted Synthesis of Quinazoline Analogues

Ultrasound irradiation has also proven to be a valuable tool in the synthesis of quinazoline derivatives. The use of ultrasound can promote reactions under ambient conditions, often without the need for metal catalysts. A facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported to proceed smoothly at ambient temperature and pressure, yielding the desired products in just 15 minutes with moderate to excellent yields. rsc.org

In another example, the synthesis of chloro-substituted chalcones, which can be precursors for quinazoline synthesis, was significantly accelerated using ultrasound. The reaction of chloro-substituted 2-acetyl-1-naphthol with aromatic aldehydes under ultrasonic conditions resulted in high yields (80-85%) in a much shorter time frame compared to silent reactions. ijpbs.com

The application of ultrasound has also been beneficial in the synthesis of piperidinyl-quinoline acylhydrazones, where reaction times were reduced from 15-45 minutes under conventional conditions to just 4-6 minutes with ultrasound assistance, accompanied by improved yields. mdpi.com

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones

MethodReaction TimeYield (%)
Conventional Heating15-45 minutesGood
Ultrasound Irradiation4-6 minutesExcellent

Data based on the synthesis of piperidinyl-quinoline acylhydrazone derivatives. mdpi.com

These examples strongly suggest that both microwave and ultrasound-assisted methods could be effectively applied to the synthesis of this compound, offering significant advantages in terms of efficiency, yield, and sustainability. The specific conditions, such as solvent, catalyst, temperature, and irradiation time, would need to be optimized for this particular substrate, drawing upon the successful protocols established for its structural analogues.

Chemical Reactivity and Derivatization Strategies of 7-bromo-2-chloroquinazoline

Regioselective Reactivity of Halogen Substituents in Quinazoline Systems

The quinazoline scaffold contains a benzene ring fused to a pyrimidine ring. nih.gov The placement of halogen atoms on this heterocyclic system dictates their reactivity, which is a key consideration in designing synthetic strategies.

In quinazoline systems, the reactivity of halogen substituents is significantly influenced by their position on the ring. Generally, the order of reactivity for Csp²–halogen bonds in transition metal-mediated cross-coupling reactions follows the trend C-I > C-Br >> C-Cl. mdpi.comnih.gov This established order allows for selective functionalization of iodo- and bromo-substituted quinazolines in the presence of chloro substituents.

However, the position on the quinazoline ring can override this general trend. For instance, a chlorine atom at the C4 position is more reactive than a bromine atom at the C6 position in some metal-catalyzed reactions. researchgate.net This enhanced reactivity is also observed when comparing the C4-Cl bond with a Csp²-Br bond. researchgate.net In the context of 7-bromo-2-chloroquinazoline, the chlorine at the C2 position is generally less reactive towards oxidative addition of palladium catalysts than a chlorine at the C4 position would be. mdpi.com This differential reactivity is crucial for regioselective derivatization.

Theoretical calculations have shown that the bond dissociation energy of a C(4)-Cl bond in a quinazoline derivative is higher than that of a Csp²-Br bond, yet the C(4)-Cl bond is more reactive in certain cross-coupling reactions. mdpi.comnih.gov This highlights the complex interplay of factors governing reactivity beyond simple bond energies.

The nitrogen atoms within the quinazoline ring system play a pivotal role in modulating the electrophilic character of the carbon atoms, a phenomenon often referred to as the α-nitrogen effect. This effect significantly enhances the reactivity of halogen substituents at the C2 and C4 positions towards nucleophilic attack. mdpi.comnih.gov

The nitrogen atom at position 1 (N1) and position 3 (N3) withdraws electron density from the pyrimidine ring, making the attached carbons more electrophilic and thus more susceptible to nucleophilic substitution. nih.gov The C4 position is particularly activated due to the α-nitrogen effect from the adjacent N3 atom. mdpi.comnih.gov This increased reactivity at the C4 position has been exploited in various synthetic methodologies, including Kumada-type cross-coupling reactions. mdpi.comnih.gov

In this compound, the chlorine at the C2 position is activated by the adjacent N1 and N3 atoms. This makes the C2 position a prime site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

The activated C2-Cl bond in this compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups.

Amination of chloroquinazolines is a widely used strategy for the synthesis of biologically active compounds. nih.govbeilstein-journals.org While much of the literature focuses on the highly reactive 4-chloroquinazolines, the principles are applicable to 2-chloroquinazolines as well. Electron-rich amines, such as aliphatic amines, readily react with chloroquinazolines to yield 4-aminoquinazolines, often under mild conditions. nih.govbeilstein-journals.org However, reactions with less nucleophilic amines, like some anilines, may require more forcing conditions or catalytic activation. nih.govbeilstein-journals.org

Microwave-assisted, base-free amination in a mixture of THF and water has proven to be an efficient method for the N-arylation of 4-chloroquinazolines. nih.govbeilstein-journals.org This approach has been successful with a range of substituted anilines. nih.govbeilstein-journals.org The reactivity of 4-chloroquinazoline in SNAr reactions is well-documented, often proceeding in good to excellent yields with various amines. nih.gov

N-arylation and N-alkylation are key methods for diversifying the quinazoline core. A practical approach for the synthesis of 4-aryl/alkyl quinazolines involves the nucleophilic addition of organolithium or Grignard reagents to 2-chloroquinazoline, followed by oxidation. thieme-connect.comthieme-connect.comresearchgate.net This one-pot procedure allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups at the C4 position of a 2-chloroquinazoline. thieme-connect.comthieme-connect.comresearchgate.net

The resulting 2-chloro-4-substituted quinazolines are versatile intermediates. thieme-connect.comthieme-connect.comresearchgate.net For example, the C2-chloro group can be subsequently displaced by nucleophiles or removed under hydrogenation conditions. thieme-connect.com

Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures

Beyond nucleophilic substitution, the halogen atoms on this compound serve as handles for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular structures. These reactions are fundamental in organic synthesis. rsc.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the functionalization of halogenated quinazolines. mdpi.comnih.gov The differential reactivity of the C2-Cl and C7-Br bonds in this compound allows for selective cross-coupling reactions. Generally, the C7-Br bond is more reactive than the C2-Cl bond in these transformations, enabling site-selective arylation, alkynylation, or vinylation at the C7 position while leaving the C2-Cl intact for subsequent modifications.

For instance, Sonogashira cross-coupling of 2,4-dichloro-6-bromoquinazoline with terminal alkynes has been shown to proceed selectively at the C4-Cl position. researchgate.net Similarly, in 2-aryl-6,8-dibromo-4-chloroquinazolines, the C4-Cl is the most reactive site for Sonogashira coupling. nih.gov While these examples involve 4-chloroquinazolines, the underlying principles of differential reactivity can be applied to this compound. Nickel/photoredox dual catalysis has been successfully employed for the coupling of 7-bromo-2-methylquinazoline with potassium alkyl trifluoroborates, demonstrating a modern approach to C-C bond formation on the quinazoline scaffold. chim.it

Sonogashira Cross-Coupling for Alkynyl Quinazoline Derivatives

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties onto the quinazoline core. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org

In the context of di-halogenated quinazolines, such as derivatives of this compound, the C-Cl bond at the 4-position (analogous to the C2-position) is often more reactive than a C-Br bond elsewhere on the benzene ring due to the electronic influence of the adjacent nitrogen atom. mdpi.com Research on closely related 2-aryl-6,8-dibromo-4-chloroquinazolines has demonstrated that Sonogashira coupling with terminal acetylenes occurs with exclusive selectivity at the C4-chloro position. mdpi.commdpi.com This reaction, catalyzed by a PdCl₂(PPh₃)₂-CuI system in THF/NEt₃ at room temperature, proceeds smoothly to replace the chlorine atom, leaving the bromine atoms untouched for subsequent transformations. mdpi.com This selective functionalization allows for the stepwise introduction of different substituents, a key strategy in building molecular complexity. mdpi.comresearchgate.net

For instance, the reaction of 2-aryl-6,8-dibromo-4-chloroquinazolines with various terminal alkynes like propargyl alcohol, phenylacetylene, and 2-pyridinylacetylene yields the corresponding 4-alkynyl-6,8-dibromoquinazolines in moderate to good yields (53%–72%). mdpi.com This highlights the utility of the Sonogashira reaction as a precise tool for modifying the quinazoline scaffold.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substituted Quinazolines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of Csp²–Csp² bonds between organoboron compounds and organic halides. mdpi.comnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents. mdpi.comnih.govbeilstein-journals.org

For this compound and its analogs, the Suzuki-Miyaura reaction provides an excellent method for introducing aryl or heteroaryl groups, particularly at the less reactive C-Br position after the C-Cl has been functionalized. Following a selective Sonogashira coupling at the chloro-substituted position, the remaining bromo-substituents can be targeted. mdpi.com

In studies on 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines, subsequent Suzuki-Miyaura cross-coupling with various arylboronic acids successfully functionalized both C-Br bonds. mdpi.com The reaction, typically employing a catalyst system like PdCl₂(PPh₃)₂ with a ligand such as XPhos and a base like K₂CO₃ in a DMF-water mixture at elevated temperatures, leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. mdpi.comnih.gov The literature also documents Suzuki-Miyaura couplings specifically on 7-bromoquinazolines, confirming the viability of this position for arylation. researchgate.net This sequential approach, combining Sonogashira and Suzuki-Miyaura reactions, allows for the controlled synthesis of diversely functionalized quinazoline derivatives. mdpi.com

Stille, Kumada, and Negishi Coupling Applications in Quinazoline Chemistry

Beyond Sonogashira and Suzuki reactions, other palladium-catalyzed cross-coupling methods are instrumental in quinazoline chemistry. researchgate.netresearchgate.net

The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.orgwiley-vch.de This method has been applied to halogenated quinazolines, including in one-pot, multi-step sequences. mdpi.commdpi.com For example, after an initial amination and Sonogashira coupling on a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline, a subsequent Stille coupling with 2-(tributylstannyl)furan can be performed to introduce a furan ring at the bromine-substituted position. mdpi.com A modification of the Stille reaction using 6-bromo-2,4-dichloroquinazoline and trimethylalane resulted in a mixture of products, with the C-4 position showing greater reactivity. mdpi.com

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to form carbon-carbon bonds with organic halides, often catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and remains a cost-effective choice for creating C-C bonds. wikipedia.orgorganic-chemistry.org Its application to halogenated quinazolines allows for the introduction of various alkyl, aryl, or vinyl groups. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Negishi reaction has been used to functionalize the quinazoline core, for instance, in the reaction between 4-substituted 2-chloro-6,7-dimethoxyquinazolines and a methylzinc chloride reagent to introduce a methyl group at the C-2 position. mdpi.comnih.gov

These coupling reactions collectively provide a comprehensive toolkit for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of substituted analogs. mdpi.comresearchgate.net

Synthesis of Fused Heterocyclic Systems Derived from this compound Precursors

The reactive halogen sites of this compound also serve as handles for constructing fused polycyclic systems, which are common motifs in pharmacologically active compounds.

Preparation of Imidazo[1,2-c]quinazolines

The imidazo[1,2-c]quinazoline ring system can be efficiently synthesized from chloroquinazoline precursors. thieme-connect.comnih.gov A common strategy involves the reaction of a 2-chloro- or 4-chloroquinazoline with a suitable bifunctional reagent that facilitates subsequent intramolecular cyclization.

One established route is the amination of a chloroquinazoline with an amino-alcohol, such as 2-aminoethanol. researchgate.net This initial nucleophilic substitution is followed by an acid-promoted cyclodehydration to construct the fused imidazole ring. This method has been successfully applied to complex substrates like 2-aryl-6-bromo-4-chloro-8-iodoquinazolines to produce the corresponding poly-substituted 2H-imidazo[1,2-c]quinazolines. researchgate.net Another approach involves the reaction of chloroquinazolines with aminooxetane, which undergoes a rearrangement and cyclization to afford the imidazo[1,2-c]quinazoline skeleton. researchgate.net These methods demonstrate how the 2-chloro group of this compound can act as a linchpin for building more complex, fused heterocyclic structures.

Cyclization to Triazolo[4,3-c]quinazoline Derivatives

The synthesis of triazolo[4,3-c]quinazolines from halogenated quinazolines typically proceeds through a hydrazinyl intermediate. researchgate.net The chloro-substituent at positions 2 or 4 of the quinazoline ring is first displaced by hydrazine hydrate to form a hydrazinylquinazoline. researchgate.netbiointerfaceresearch.com

This intermediate can then be cyclized with various one-carbon synthons to form the fused triazole ring. biointerfaceresearch.com For example, reacting the hydrazinylquinazoline with reagents like triethylorthoformate, formic acid, or acetic acid leads to the corresponding triazolo[4,3-c]quinazoline derivatives. biointerfaceresearch.com While many examples in the literature start with 4-chloroquinazolines, the same chemical principle applies to the 2-chloro position of this compound, making it a viable precursor for this class of fused heterocycles. researchgate.net The reaction of 2,4-dichloroquinazoline with hydrazine hydrate, for instance, leads to intermediates that can be further elaborated into various wikipedia.orgbiointerfaceresearch.comCurrent time information in Bangalore, IN.-triazolo[4,3-c]quinazoline derivatives. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing 7-Bromo-2-chloroquinazoline?

Answer:
The synthesis of halogenated quinazolines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1: Start with a quinazoline backbone (e.g., 2-chloroquinazoline) and introduce bromine via electrophilic aromatic substitution under controlled conditions (0–5°C, using Br₂ in H₂SO₄ or FeBr₃ as a catalyst).
  • Step 2: Optimize regioselectivity by directing groups (e.g., nitro or amino groups) to ensure bromination occurs at the 7-position.
  • Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via H-NMR (δ 7.5–8.5 ppm for aromatic protons) and LC-MS (M+H⁺ peak at m/z 243.49) .

Key Considerations:

  • Monitor reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc).
  • Use anhydrous solvents (e.g., DCM or THF) to avoid hydrolysis of intermediates.

Advanced: How can computational methods predict reactivity in substitution reactions involving this compound?

Answer:
Computational modeling (e.g., DFT calculations or molecular docking) can elucidate electronic and steric effects influencing substitution patterns:

  • Electronic Effects: Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 2-chloro group activates the 7-position for bromination due to electron-withdrawing effects.
  • Steric Maps: Use software like Gaussian or Schrödinger to model steric hindrance around reactive sites, which may explain low yields in cross-couplings (e.g., Suzuki-Miyaura).
  • Reaction Pathways: Simulate transition states to compare energy barriers for competing pathways (e.g., SNAr vs. radical mechanisms). Validate predictions with experimental kinetic studies .

Example Workflow:

Optimize geometry of 2-chloroquinazoline using B3LYP/6-31G*.

Calculate electrostatic potential surfaces to visualize charge distribution.

Compare computed activation energies with experimental yields to refine synthetic protocols.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Technique Purpose Key Parameters
H-NMR Confirm substitution patternAromatic protons (δ 7.5–8.5 ppm); integration ratios for Br/Cl.
LC-MS Verify molecular weightM+H⁺ peak at m/z 243.49; isotopic pattern matches Br/Cl.
Elemental Analysis Assess purity%C, %H, %N within ±0.4% of theoretical values.
MP Analysis Check puritySharp melting point (~150–155°C; compare with literature) .

Troubleshooting:

  • If LC-MS shows multiple peaks, re-purify via recrystallization (ethanol/water).
  • Broad NMR peaks suggest impurities; repeat column chromatography.

Advanced: How to resolve low yields in cross-coupling reactions using this compound?

Answer:
Low yields in reactions like Suzuki-Miyaura may stem from:

  • Catalyst Deactivation: Use Pd(OAc)₂/XPhos with degassed solvents (toluene/EtOH) to prevent oxidation.
  • Steric Hindrance: Replace bulky ligands (e.g., SPhos with smaller ligands) to improve accessibility.
  • Temperature Optimization: Run reactions at 80–100°C for 12–24 hours; monitor via TLC.
  • Byproduct Analysis: Characterize side products (e.g., homocoupling) via GC-MS and adjust stoichiometry (1.2 eq. boronic acid) .

Case Study:

  • Problem: 30% yield in Suzuki coupling.
  • Solution: Switch to microwave-assisted synthesis (150°C, 30 min) to enhance kinetics.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to prevent inhalation of dust (H335).
  • Storage: Keep in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
  • Spill Response: Neutralize with sodium bicarbonate; collect residue in hazardous waste containers.

Emergency Measures:

  • If ingested, rinse mouth and seek medical attention immediately (H302) .

Advanced: How to analyze and mitigate byproducts in halogenation reactions of quinazolines?

Answer:

  • Byproduct Identification: Use HR-MS and 2D-NMR (COSY, HSQC) to detect dihalogenated isomers (e.g., 5,7-dibromo derivatives).
  • Mitigation Strategies:
    • Adjust stoichiometry (1.0 eq. Br₂) and reaction time (2–4 hrs).
    • Introduce protecting groups (e.g., acetyl) to block undesired positions.
    • Optimize solvent polarity (e.g., DMF for better solubility vs. DCM for selectivity) .

Data-Driven Example:

  • GC-MS Analysis: Peaks at m/z 321.2 suggest dibromination; reduce Br₂ to 0.8 eq.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.